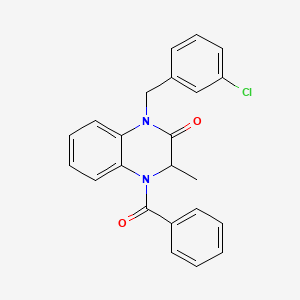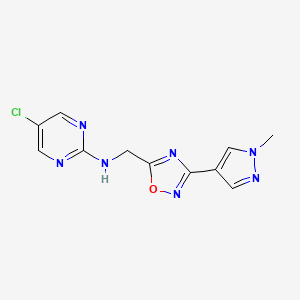![molecular formula C19H20ClN5O2 B2432587 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide CAS No. 895017-18-2](/img/structure/B2432587.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
In the presents work synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide” (also known as “F2514-0205”):
Anticancer Activity
The compound has shown significant potential as an anticancer agent. It acts as a CDK2 inhibitor, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Antibacterial Properties
Recent research has highlighted the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Its dual activity as both an anticancer and antibacterial agent makes it particularly valuable in treating infections in cancer patients .
Kinase Inhibition
The compound is a potent inhibitor of various kinases, which are enzymes that play a critical role in signal transduction pathways. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This property is beneficial for treating inflammatory diseases and conditions associated with chronic inflammation .
Neuroprotective Applications
Research has indicated that the compound may have neuroprotective effects. By modulating specific signaling pathways, it can protect neurons from damage and apoptosis. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Activity
The compound has shown promise in inhibiting the replication of certain viruses. By targeting viral enzymes and proteins, it can prevent the virus from replicating and spreading. This application is particularly relevant in the development of antiviral drugs for diseases such as HIV and hepatitis .
Antioxidant Properties
Studies have suggested that the compound possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This is beneficial for preventing cellular damage and aging, as well as for treating diseases associated with oxidative stress .
Drug Development and Design
The compound serves as a valuable scaffold for the development of new drugs. Its unique structure allows for modifications that can enhance its efficacy and selectivity. Researchers are exploring various derivatives of the compound to develop more potent and specific therapeutic agents .
These diverse applications highlight the compound’s potential in various fields of scientific research and its promise as a multifunctional therapeutic agent.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibitCyclin-Dependent Kinases (CDKs) . CDKs are essential for cell cycle progression and have been implicated in various diseases, including cancer .
Mode of Action
These compounds typically inhibit their target enzymes by binding to the active site, preventing the enzyme from performing its function . This can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Biochemical Pathways
The biochemical pathways affected by this compound would largely depend on its specific target. If it indeed targets CDKs, it could impact pathways related to cell cycle progression and apoptosis . Inhibition of CDKs can halt cell cycle progression, leading to cell growth arrest and potentially inducing programmed cell death .
Pharmacokinetics
It’s worth noting that similar compounds in this class have been reported to have suitable pharmacokinetic properties, which are important for maintaining drug-likeness during lead optimization .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on its specific target and mode of action. If it targets CDKs, it could result in significant alterations in cell cycle progression and potentially induce apoptosis within cells . This could lead to a reduction in the growth of targeted cells .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKOMMJGUJGSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-Dimethylphenyl)propan-2-YL]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2432504.png)
![7-(diethylamino)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2432505.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432506.png)
![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2432512.png)


![N-(3-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432515.png)
![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)
![[5-(Trifluoromethyl)thiophen-3-yl]methanamine](/img/structure/B2432520.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)
![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)
